molecular formula C21H24N2O B7765234 1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one CAS No. 98303-49-2

1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one

Cat. No. B7765234
CAS RN: 98303-49-2
M. Wt: 320.4 g/mol
InChI Key: JWTSVUUPJIIXTO-KAVGSWPWSA-N
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Description

1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one is a useful research compound. Its molecular formula is C21H24N2O and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Organic Reactions : The compound was found to stabilize palladium(0) nanoparticles, which are efficient and recoverable catalysts for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions (Moreno-Mañas, Pleixats, & Villarroya, 2001).

  • Spectroscopic Studies : Research on the existence of rotational conformers in solutions of 1,5-bis[dialkylaminophenyl]-1,4-pentadien-3-one used infrared, absorption, and fluorescence spectroscopy. This study revealed the coexistence of different conformers in solutions of the compound (Marcotte & Féry-Forgues, 2000).

  • Bioreduction Studies : The compound's bioreduction mediated by baker's yeast in a biphasic system was investigated, focusing on factors affecting the bioreduction process (Schaefer, Silva, Stambuk, & Nascimento, 2013).

  • Antibacterial Applications : In vitro and in silico studies of a derivative of the compound demonstrated potential as antibacterial agents against various bacteria, including Staphylococcus aureus and Escherichia coli (Purwanggana, Mumpuni, & Mulatsari, 2018).

  • Antitumoral Activity : Synthesized derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one exhibited significant antitumor activities against various human tumor cell lines, suggesting potential use in cancer treatment (Suarez et al., 2010).

  • Synthesis of Cyclopropanes and Cyclobutanes : The compound served as a precursor in the synthesis of cyclopropanes and cyclobutanes, highlighting its versatility in organic synthesis (Wallace & Chan, 1983).

  • Corrosion Inhibition : A derivative, 2,5-Bis(4-dimethylaminophenyl)-1,3,4-oxadiazole, was studied as a corrosion inhibitor for mild steel in acidic media, illustrating its potential in material protection (Bentiss et al., 2004).

  • Antitumor Structure-Activity Relationships : Research on derivatives of the compound for antitumor activity led to the development of molecular probes targeting key biomolecules interacting with curcumin and its analogs (Kohyama et al., 2015).

properties

IUPAC Name

(1E,4E)-1,5-bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-22(2)19-11-5-17(6-12-19)9-15-21(24)16-10-18-7-13-20(14-8-18)23(3)4/h5-16H,1-4H3/b15-9+,16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTSVUUPJIIXTO-KAVGSWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one

CAS RN

6673-14-9, 98303-49-2
Record name NSC156579
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans,trans-Bis[4-(dimethylamino)benzylidene]acetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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